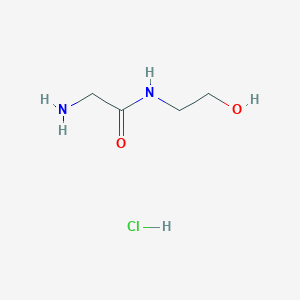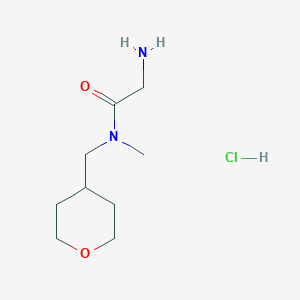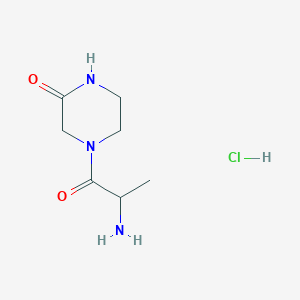
3-溴-4-羟基-7-氮杂吲哚
描述
3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机半导体合成
“3-溴-4-羟基-7-氮杂吲哚” 可用作有机半导体合成的构建块,有机半导体对于开发太阳能电池和晶体管等电子器件至关重要 .
昼夜节律调节
该化合物在调节昼夜节律方面具有潜在应用,它通过抑制CKL激酶发挥作用,CKL激酶控制着与昼夜节律相关的蛋白质数量 .
激酶抑制
“3-溴-4-羟基-7-氮杂吲哚” 所属的氮杂吲哚骨架在激酶抑制剂的设计中意义重大,因为它具有与吲哚或嘌呤体系的生物等排性质 .
抗肿瘤活性
“3-溴-4-羟基-7-氮杂吲哚” 的衍生物已被确定为合成强效抗肿瘤剂的中间体,例如选择性BCL-2抑制剂 .
代谢紊乱治疗
与“3-溴-4-羟基-7-氮杂吲哚” 相关的化合物在降低血糖水平方面表现出功效,这表明它们在治疗糖尿病和高脂血症等代谢紊乱方面具有潜在应用 .
6. 纤维母细胞生长因子受体 (FGFR) 活性改善 该化合物可用于改善FGFR活性,FGFR活性在包括胚胎发育、细胞生长、形态发生和组织修复在内的各种生物学过程中发挥重要作用 .
ChemicalBook - 4-Bromo-7-azaindole: properties, applications and safety Oxford Academic - 3,4-Dibromo-7-Azaindole Modulates Arabidopsis Circadian Clock MDPI - The Azaindole Framework in the Design of Kinase Inhibitors MDPI - An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine ChemicalBook - 1H-PYRROLO[2,3-B]PYRIDIN-5-OL RSC Publishing - Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]
作用机制
Target of Action
The primary target of the compound 3-Bromo-4-Hydroxy-7-Azaindole is the Casein Kinase 1 family (CK1). CK1 plays a crucial role in various biological processes, including cell division, circadian rhythm, and Wnt signaling .
Mode of Action
3-Bromo-4-Hydroxy-7-Azaindole interacts with its target, CK1, by inhibiting its activity. It achieves this by interacting with the ATP-binding pocket of CK1, thereby preventing the phosphorylation of certain proteins .
Biochemical Pathways
The inhibition of CK1 by 3-Bromo-4-Hydroxy-7-Azaindole affects the circadian rhythm pathway. Specifically, it leads to the accumulation of certain proteins, such as PRR5 and TOC1, which are usually targeted for degradation by CK1 .
Result of Action
The action of 3-Bromo-4-Hydroxy-7-Azaindole results in the modulation of the circadian rhythm. By inhibiting CK1 and causing the accumulation of certain proteins, it lengthens the circadian period .
生化分析
Biochemical Properties
The biochemical properties of 3-BROMO-4-HYDROXY-7-AZAINDOLE are intriguing. It has been found to interact with various enzymes and proteins, playing a role in biochemical reactions . For instance, it has been shown to inhibit Casein Kinase 1 family (CK1) that phosphorylates certain proteins for targeted degradation .
Cellular Effects
3-BROMO-4-HYDROXY-7-AZAINDOLE has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to lengthen the circadian period of Arabidopsis thaliana .
Molecular Mechanism
The molecular mechanism of action of 3-BROMO-4-HYDROXY-7-AZAINDOLE involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A docking study and molecular dynamics simulation suggested that it interacts with the ATP-binding pocket of human CK1 delta .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-BROMO-4-HYDROXY-7-AZAINDOLE change over time .
Dosage Effects in Animal Models
The effects of 3-BROMO-4-HYDROXY-7-AZAINDOLE vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted.
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is likely to interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
3-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-3-10-7-6(4)5(11)1-2-9-7/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTQPPBIADGQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-pyrrolo[2,3-c]pyridin-4-amine](/img/structure/B1525238.png)


![2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525241.png)

![3-[(2-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525244.png)


![3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1525251.png)

![6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525255.png)

![3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525259.png)

